molecular formula C11H12O2 B14284893 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 133601-13-5

8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14284893
CAS No.: 133601-13-5
M. Wt: 176.21 g/mol
InChI Key: GWHVKPCTRDABLE-UHFFFAOYSA-N
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Description

8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of a hydroxymethyl group attached to a dihydronaphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the hydroxymethylation of phenolic ketones. One method involves the reaction of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid. The reaction is carried out at room temperature for 45 hours, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the principles of hydroxymethylation using formaldehyde and appropriate catalysts can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular pathways and targets are still under investigation, but it is believed to affect cellular processes such as DNA synthesis and enzyme activity .

Comparison with Similar Compounds

    Hydroxymethylfurfural: An organic compound with a hydroxymethyl group attached to a furan ring.

    Hydroxymethyl group derivatives: Compounds with similar functional groups but different core structures.

Uniqueness: 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific dihydronaphthalenone structure combined with a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

133601-13-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

8-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1,3,5,12H,2,4,6-7H2

InChI Key

GWHVKPCTRDABLE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)CO

Origin of Product

United States

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